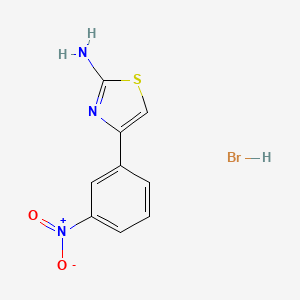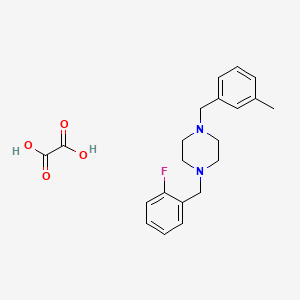
bis(2,3-dimethylphenyl) (5-chloro-2-methylphenyl)amidophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3-dimethylphenyl) (5-chloro-2-methylphenyl)amidophosphate, commonly known as CDAA, is a chemical compound that has been widely studied for its potential use in scientific research. CDAA is a phosphoramide compound that has been synthesized through a variety of methods, including the reaction of phosphorus oxychloride with 2,3-dimethylphenylamine and 5-chloro-2-methylphenol.
Mécanisme D'action
CDAA is believed to exert its effects through the inhibition of acetylcholinesterase, which leads to an accumulation of acetylcholine in the nervous system. This accumulation of acetylcholine can lead to increased neurotransmission, which can result in a variety of physiological effects, including increased muscle contraction and increased heart rate. CDAA has also been shown to inhibit the growth of cancer cells through a variety of mechanisms, including the induction of apoptosis and the inhibition of cell cycle progression.
Biochemical and Physiological Effects
CDAA has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the induction of apoptosis in cancer cells, and the inhibition of cell cycle progression in cancer cells. CDAA has also been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
CDAA has several advantages for use in lab experiments, including its ability to inhibit acetylcholinesterase and its potential use as an anti-tumor agent. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for research on CDAA, including the development of new synthesis methods, the evaluation of its potential use as a flame retardant, and the investigation of its potential use as an anti-tumor agent in vivo. Additionally, further research is needed to determine the safety and efficacy of CDAA for use in humans.
Méthodes De Synthèse
CDAA has been synthesized through a variety of methods, including the reaction of phosphorus oxychloride with 2,3-dimethylphenylamine and 5-chloro-2-methylphenol. The reaction typically takes place in the presence of a solvent, such as chloroform or dichloromethane, and a base, such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
CDAA has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. CDAA has also been studied for its potential use as an anti-tumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, CDAA has been studied for its potential use as a flame retardant, due to its ability to inhibit the combustion of materials.
Propriétés
IUPAC Name |
N-bis(2,3-dimethylphenoxy)phosphoryl-5-chloro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClNO3P/c1-15-8-6-10-22(18(15)4)27-29(26,25-21-14-20(24)13-12-17(21)3)28-23-11-7-9-16(2)19(23)5/h6-14H,1-5H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPQXRSPYGNQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OP(=O)(NC2=C(C=CC(=C2)Cl)C)OC3=CC=CC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(2,3-dimethylphenoxy)phosphoryl-5-chloro-2-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4962138.png)
![4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine](/img/structure/B4962146.png)

![3-(isoxazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4962156.png)

![ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate](/img/structure/B4962167.png)
![N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4962171.png)


![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)

![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)
![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)
![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)